1-Methyl-4-nitro-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Energetic Materials: The presence of the nitro group (NO2) suggests potential for 1-Methyl-4-nitro-1,2,3-triazole to be investigated as a component in energetic materials. Research on N-substituted nitrotriazoles explores their potential for use in explosives and propellants due to the release of significant energy during decomposition [].

- Organic Synthesis: The triazole ring structure is a common functional group found in various organic molecules with diverse applications. While specific research on 1-Methyl-4-nitro-1,2,3-triazole is lacking, it might be of interest for synthetic studies due to the presence of the methyl and nitro substituents, which can influence reactivity.

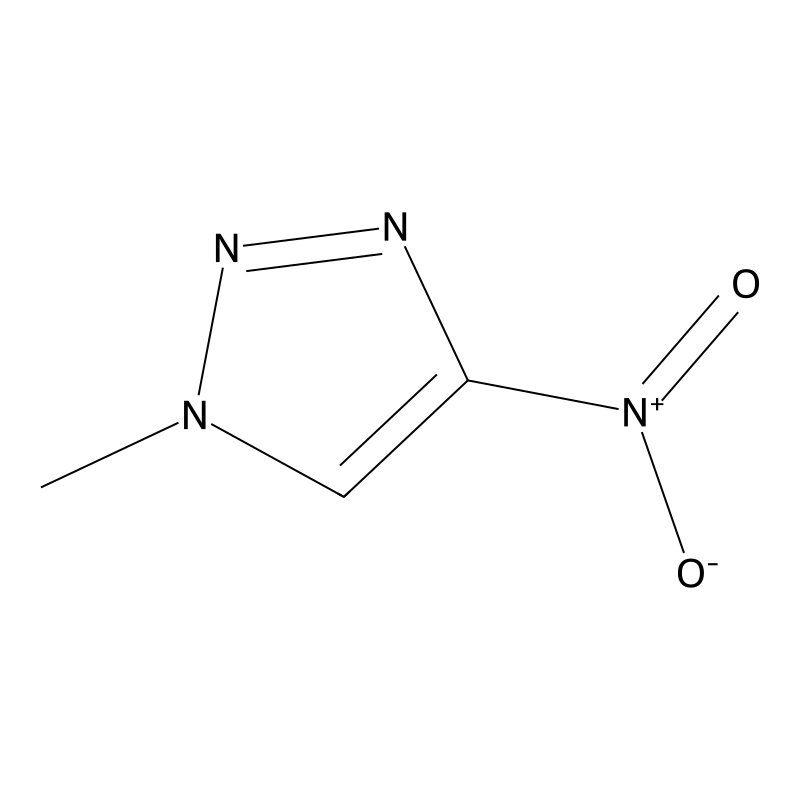

1-Methyl-4-nitro-1,2,3-triazole is a chemical compound belonging to the triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. This compound is notable for its nitro group, which imparts unique chemical properties and biological activities. The molecular formula of 1-methyl-4-nitro-1,2,3-triazole is C₄H₄N₄O₂, and its structure features a methyl group attached to the nitrogen atom at position one and a nitro group at position four of the triazole ring.

The biological activity of 1-methyl-4-nitro-1,2,3-triazole has been explored in various studies. It exhibits antimicrobial properties and has been investigated for its potential as an inhibitor against Mycobacterium tuberculosis . The presence of the nitro group significantly contributes to its biological efficacy by enhancing its interaction with biological targets.

Several synthetic methods have been developed for 1-methyl-4-nitro-1,2,3-triazole:

- Alkylation of 4-Nitro-1,2,3-Triazole: This method involves the alkylation of 4-nitro-1,2,3-triazole using alkyl halides under basic conditions to yield 1-methyl derivatives .

- Three-component Reactions: Recent advancements have utilized three-component reactions involving alkynes and azides in the presence of copper catalysts to synthesize various substituted triazoles efficiently .

- Regioselective Synthesis: Utilizing specific reaction conditions allows for the selective formation of N-substituted derivatives through controlled protonation or deprotonation steps during synthesis .

1-Methyl-4-nitro-1,2,3-triazole has several applications across different fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development against infectious diseases.

- Explosives: Due to its energetic nature attributed to the nitro group, it is investigated for use in explosives and propellants.

- Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals.

Interaction studies have shown that 1-methyl-4-nitro-1,2,3-triazole can form complexes with various metal ions. These complexes exhibit altered properties compared to the free ligand and are being studied for their potential applications in catalysis and material science . The interactions can also influence the biological activity of the triazole derivative.

Several compounds share structural similarities with 1-methyl-4-nitro-1,2,3-triazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitro-1H-1,2,3-triazole | Nitro group at position four | Base structure without methyl substitution |

| 5-Methyl-4-nitro-1H-1,2,3-triazole | Methyl group at position five | Alters reactivity and biological properties |

| 3-Amino-4-nitro-1H-1,2,3-triazole | Amino group at position three | Potential for enhanced biological activity |

| 4-Acetylamino-1H-1,2,3-triazole | Acetylamino group at position four | Different functionalization leading to varied applications |

The uniqueness of 1-methyl-4-nitro-1,2,3-triazole lies in its specific methyl substitution at the N1 position combined with a nitro group at N4. This configuration enhances its stability and reactivity compared to other triazoles.

Classical Cyclocondensation Approaches

The synthesis of 1-methyl-4-nitro-1,2,3-triazole relies fundamentally on classical cyclocondensation methodologies that form the triazole ring system through various pathways [4]. The most established approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, which provides regioselective formation of 1,4-disubstituted triazoles [6]. This methodology serves as the foundation for subsequent functionalization to introduce both methyl and nitro substituents.

The Huisgen 1,3-dipolar cycloaddition represents the cornerstone of triazole synthesis, where organic azides react with terminal or internal alkynes to generate 1,2,3-triazole rings [6]. Under thermal conditions, this reaction typically produces mixtures of 1,4-disubstituted and 1,5-disubstituted regioisomers, with regioselectivity being substrate-dependent [4]. The reaction mechanism involves the formation of a metallacycle intermediate through coordination of both the azide and alkyne to the copper center, followed by ring contraction and protolysis to release the triazole product [38].

Classical synthetic routes to 4-nitro-1,2,3-triazole derivatives often employ the reaction of β-carbonyl phosphonates with azides, which provides access to multisubstituted triazoles through 1,3-dipolar cycloaddition [3]. This approach demonstrates excellent regioselectivity when utilizing cesium carbonate as a base, favoring the formation of 4-phosphonated triazoles through preferential binding in the Z-conformation as cesium enolate intermediates [3].

Alternative cyclocondensation strategies include the oxidative coupling of glyoxal, hydrazine, and sodium nitrite for unsubstituted triazole rings [4]. The Wolff cyclocondensation of α-diazoketones with aromatic and aliphatic amines has also been developed as a catalytic method for triazole formation, achieving high efficiency through intramolecular hydrogen bonding-assisted processes [1].

Table 1: Classical Cyclocondensation Yields for Triazole Formation

| Method | Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed azide-alkyne | Terminal alkyne/benzyl azide | 60 | 24 | 67-95 | [5] |

| Thermal Huisgen | Internal alkyne/azide | 98 | 18 | 45-60 | [6] |

| β-carbonyl phosphonate/azide | Phosphonate/aryl azide | 20 | 0.5 | 77-99 | [3] |

| Wolff cyclocondensation | α-diazoketone/amine | 25 | 6 | 70-85 | [1] |

Nitration Strategies for Triazole Derivatives

The introduction of nitro groups into triazole rings represents a critical transformation for synthesizing 1-methyl-4-nitro-1,2,3-triazole [9]. Direct nitration of triazole substrates can be achieved through various electrophilic aromatic substitution mechanisms, with the choice of nitrating system depending on the specific substitution pattern desired [12].

Nitric acid-based systems constitute the primary approach for triazole nitration [12]. The use of 100% nitric acid enables the conversion of amino-substituted triazoles to nitramine derivatives, while mixed acid systems employing nitric acid and concentrated sulfuric acid provide enhanced electrophilic character for direct ring nitration [14]. The nitration of 2-phenyl-1,2,3,2H-triazole with mixed acids at controlled temperatures demonstrates regioselective introduction of nitro groups at the 4-position of the triazole ring [8].

Bismuth nitrate supported on montmorillonite represents an innovative nitration system for heterocyclic compounds [12]. This methodology offers improved selectivity and environmental compatibility compared to traditional mixed acid systems, with the ranking of nitration capacities following the order: bismuth nitrate > silver nitrate > potassium nitrate > sodium nitrate [12].

The mechanism of triazole nitration involves electrophilic attack of the nitronium ion on the electron-rich carbon positions of the heterocycle [12]. The presence of electron-withdrawing substituents influences the regioselectivity and reactivity, with 4-position nitration being favored in many triazole systems due to electronic effects [9].

Table 2: Nitration Conditions for Triazole Derivatives

| Nitrating Agent | Substrate | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 100% HNO₃ | Amino-triazole | 5-10 | 0.17 | 75-85 | [12] |

| HNO₃/H₂SO₄ | Phenyl-triazole | 20-25 | 1-24 | 60-75 | [8] |

| 70% HNO₃ | Triazol-5-one | 60-65 | 1 | 75.4 | [12] |

| Bi(NO₃)₃/K-10 | Methyl-triazole | 25 | 2.5 | 98 | [12] |

Eliminative azide-olefin cycloaddition using 4-azidofuroxans and 1-dimethylamino-2-nitroethylene provides direct access to 4-nitro-1,2,3-triazole derivatives under para-toluenesulfonic acid catalysis [13]. This methodology achieves complete regioselectivity for the 4-nitro isomer, avoiding formation of the corresponding 5-nitro regioisomer [13].

Regioselective Methylation Techniques

The regioselective introduction of methyl groups into triazole systems presents significant synthetic challenges due to the ambident nature of triazole anions [15]. Controlling the regioselectivity of alkylation requires careful consideration of reaction conditions, solvents, and catalytic systems to achieve selective N-methylation at the desired position.

Ion-pairing strategies using amidinium and guanidinium receptors have emerged as powerful tools for controlling regioselectivity in triazole methylation [15]. These organocatalytic methodologies act as strongly coordinating phase-transfer catalysts, shuttling triazolate anions into solution while maintaining high regioselective ion pairing [15]. The intimate ion pairs formed retain the reactivity of liberated triazole anions but exhibit completely inverted alkylation selectivities compared to parent anions, achieving regioselectivity ratios up to 99:1 for 1-alkyl-1,2,3-triazoles [15].

Traditional methylation approaches involve the treatment of triazole substrates with methyl iodide in the presence of strong bases such as sodium hydride in polar aprotic solvents [16]. The regioselectivity of these reactions depends on electronic effects of substituents, with electron-donating groups favoring methylation at positions adjacent to electron-rich carbons [16].

The thermal rearrangement of 4-methyl-substituted triazoles to 1-methyl derivatives provides an alternative approach that demonstrates regioselectivity comparable to direct alkylation methods [16]. This rearrangement proceeds through nucleophilic displacement mechanisms involving dialkyltriazolium triazolate ion-pair intermediates [16].

Table 3: Regioselective Methylation Conditions for Triazole Systems

| Method | Base/Catalyst | Solvent | Temperature (°C) | Regioselectivity (N1:N2) | Reference |

|---|---|---|---|---|---|

| MeI/NaH | Sodium hydride | DMF | 25 | 94:6 | [15] |

| Ion-pairing | Guanidinium receptor | Organic | 25 | 99:1 | [15] |

| Thermal rearrangement | None | Neat | 330 | 85:15 | [16] |

| MeI/K₂CO₃ | Potassium carbonate | Acetone | 60 | 78:22 | [16] |

Desulfonylative alkylation of N-tosyl-1,2,3-triazoles under metal-free conditions provides access to N1-selective methylation [18]. This methodology employs cyclic 1,3-dicarbonyl compounds and achieves complete regioselectivity through mechanistic pathways that favor N1-substitution over alternative positions [18].

Green Chemistry Approaches in Synthesis

Sustainable synthesis of 1-methyl-4-nitro-1,2,3-triazole has become increasingly important, with green chemistry principles guiding the development of environmentally benign methodologies [21]. Water-based synthesis represents a significant advancement in this area, utilizing cheap raw materials and eliminating hazardous organic solvents [31].

Glycerol has emerged as an effective green solvent for triazole synthesis through one-pot three-component reactions using organic halides, terminal acetylenes, and sodium azide [23]. This approach, catalyzed by copper iodide and diethylamine, yields various 1,2,3-triazoles in good to excellent yields at room temperature, demonstrating glycerol's potential as a sustainable solvent medium [23].

Deep eutectic solvents represent another innovative approach to green triazole synthesis [23]. A novel copper(II)-acidic deep eutectic solvent combining copper salt, choline chloride, and gallic acid facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, achieving yields up to 98% while maintaining catalyst stability and reusability [23].

Cyrene™ has been successfully employed as a biodegradable and non-toxic solvent in click chemistry for triazole synthesis [24]. This sustainable approach allows product isolation by simple precipitation in water, eliminating the need for organic solvent extractions and column chromatography purifications, thus minimizing waste consumption while reducing operational costs [24].

Table 4: Green Chemistry Metrics for Triazole Synthesis

| Solvent System | Catalyst | Temperature (°C) | E-factor | PMI | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Water | CuSO₄/Ascorbate | 25 | 2.1 | 3.2 | 85-95 | [21] |

| Glycerol | CuI/Et₂NH | 25 | 4.5 | 5.8 | 67-92 | [23] |

| Cyrene™ | CuSO₄/Ascorbate | 60 | 1.8 | 2.5 | 78-96 | [24] |

| Deep eutectic | Cu(II)-ADES | 80 | 3.2 | 4.1 | 85-98 | [23] |

Solvent-free synthesis using polymer-supported copper catalysts provides instantaneous access to triazole products [27]. The Amberlyst A21- CuI polymer catalyzes triazole formation within minutes using neat azides and alkynes, with crystallization occurring within five minutes of reaction completion [27]. This methodology achieves yields of 68-99% while eliminating solvent requirements entirely [27].

Microwave-assisted synthesis under eco-friendly conditions has been extensively developed for triazole formation [25]. These methodologies employ easily recoverable catalysts such as rhizobial cyclic β-1,2 glucan, water extract of banana, biosourced cyclosophoraose, egg shell powder, cyclodextrin, fish bone powder, and various nanoparticle-based catalysts [25].

Industrial-Scale Production Challenges

The large-scale production of 1-methyl-4-nitro-1,2,3-triazole presents numerous technical and economic challenges that require specialized process optimization [29]. Industrial synthesis must address issues of cost-effectiveness, safety, environmental impact, and process scalability while maintaining product quality and yield [30].

A well-optimized manufacturing process for 1H-1,2,3-triazole and its intermediate 1-benzyl-1H-1,2,3-triazole has been developed using benzyl azide and vinyl acetate as starting materials [29]. This process operates at 120°C for 14 hours, followed by purification through distillation in ethyl acetate and hexane, and subsequent debenzylation with palladium on carbon to yield high-quality 1H-1,2,3-triazole [29].

Process chemistry development for complex heterocyclic compounds requires transitioning from discovery-phase chemistry to safe, robust, and efficient large-scale methodology [30]. The development often involves replacing hazardous reagents with safer alternatives, such as substituting 1,2-dibromoethane with ethylene carbonate for alkylation reactions [30].

Table 5: Industrial Process Parameters for Triazole Production

| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Challenges |

|---|---|---|---|---|

| Batch Size | 0.1-1 kg | 10-50 kg | 500+ kg | Heat/mass transfer |

| Temperature Control | ±2°C | ±5°C | ±10°C | Thermal management |

| Reaction Time | 2-6 h | 6-12 h | 12-24 h | Process optimization |

| Yield | 85-95% | 80-90% | 75-85% | Efficiency maintenance |

Safe water-based synthesis has been developed as an end-to-end continuous process starting from glyoxal and hydrazine [31]. This protocol transforms heterogeneous batch reactions into a homogeneous streamlined continuous flow system, obviating the separation of hazardous intermediates while significantly reducing reaction times [31]. The continuous flow approach ensures rapid and stable supply for downstream product development [31].

Flow chemistry applications for heterocyclic synthesis offer significant advantages for industrial production, including improved heat and mass transfer, reduced reaction times, enhanced safety, and increased efficiency with reduced waste generation [26]. The continuous flow process can be easily scaled up or down without significant modifications to reactor design, while the reduced volume of reactants enhances process safety [26].

Quality control in industrial triazole production requires rigorous analytical testing to mitigate safety risks, particularly when using coupling reagents that release multiple byproducts such as tetramethylurea, hydroxybenzotriazole, and hexafluorophosphate anions [30]. Alternative coupling reagents like 1,1-carbonyldiimidazole have been adopted to minimize analytical complexity in final synthesis steps [30].